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Copper methane sulfonate

Electroplating Semiconductor packaging High-current-density deposition

Copper sulfate plating baths suffer from low Cu solubility (~80 g/L), causing sulfate crystal sludge and throughput limits. Copper methanesulfonate delivers a direct, drop-in solution. • Extends Cu loading to ~120 g/L, enabling higher current density and faster TSV/TH filling without void defects. • Non-oxidizing, biodegradable counterion (OECD 301) eliminates sulfate sludge and reduces environmental persistence. • Phase-separates after catalytic esterification (yields 95.8-97.7%), allowing decantation recovery and reuse for ≥3 cycles.

Molecular Formula CH4CuO3S
Molecular Weight 159.65 g/mol
CAS No. 54253-62-2
Cat. No. B1587584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper methane sulfonate
CAS54253-62-2
Molecular FormulaCH4CuO3S
Molecular Weight159.65 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.[Cu]
InChIInChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
InChIKeySDFNZYMSEOUVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Methanesulfonate: Product Overview


Copper(II) methanesulfonate (Cu(CH₃SO₃)₂, CAS 54253-62-2) is the copper salt of methanesulfonic acid, appearing as a blue-green solid with a molecular weight of 253.74 g/mol [1]. Unlike conventional copper salts such as copper sulfate, this compound combines a non-oxidizing, readily biodegradable counterion with exceptionally high water solubility [2]. It is governed by China's industry standard HG/T 5401-2018 for industrial-grade material, reflecting its established role in demanding electroplating and catalytic applications [3].

Copper Methanesulfonate: Why Substitutes Fail


Generic substitution among copper salts fails because the methanesulfonate anion imparts a fundamentally different solubility ceiling, electrochemical behavior, and environmental degradation pathway compared to sulfate, chloride, nitrate, or acetate counterparts. Copper sulfate reaches a solubility limit of approximately 80 g/L as copper concentration, beyond which crystallization compromises plating bath stability; copper methanesulfonate extends this to approximately 120 g/L as copper, directly enabling higher current densities and faster throughput in electroplating [1]. In the catalytic domain, copper methanesulfonate operates as a homogeneous-heterogeneous catalyst that phase-separates upon reaction completion, a behavior absent in traditional Lewis acid copper salts such as CuSO₄·5H₂O, CuCl₂·2H₂O, or Cu(NO₃)₂·3H₂O, which remain homogeneously dissolved or produce intractable hydrolysis products [2]. Furthermore, methanesulfonic acid is classified as readily biodegradable per OECD 301 standards, whereas sulfate-based effluents present persistent environmental loading and sulfate-crystal sludge in plating equipment [3].

Copper Methanesulfonate: Comparative Evidence


Aqueous Solubility vs. Copper Sulfate

Copper methanesulfonate achieves a copper concentration of approximately 120 g/L in water, representing a 50% increase over the solubility limit of copper sulfate at approximately 80 g/L as copper [1]. A separate database entry records the solubility of the solid salt as 862 g/L at 21°C . In contrast, anhydrous copper(II) sulfate solubility is 203 g/L at 20°C, and the pentahydrate is 316 g/L at 0°C and 2033 g/L only at 100°C [2]. This difference in copper-ion delivery capacity enables equivalent copper loading in a smaller bath volume or higher copper concentration without crystallization risk.

Electroplating Semiconductor packaging High-current-density deposition

Through-Hole Filling Performance

In a direct comparison study, replacing copper sulfate with cupric methanesulfonate as the copper source enabled increased plating current density while maintaining void-free through-hole (TH) filling. The copper sulfate system was constrained by crystallization at 220 g/L CuSO₄ concentration, whereas the methanesulfonate system permitted higher copper-ion concentration and correspondingly higher current density with no increase in board-surface copper thickness [1]. A separate study on methanesulfonate electrolytes demonstrated high-quality copper deposits at current densities from 1 to 7 A/dm² under stirring, with deposits from quiescent electrolyte remaining high-quality below 3 A/dm² [2]. The Wu & Lee (2011) study directly compared the two electrolytes for TSV plating and determined exchange current density and cathodic transfer coefficient, confirming distinct electrochemical additive behavior between the sulfate and methanesulfonate systems [3].

PCB manufacturing Through-hole filling TSV metallization

Esterification vs. Lewis Acid Salts

In the esterification of acetic acid with n-butanol, copper methanesulfonate achieved a 97.7% esterification yield under optimized conditions (alcohol:acid molar ratio 1.1:1, catalyst 0.5 mol%, 2.5 h, 80–85°C, cyclohexane water-carrier). This catalytic activity was reported as 'far higher' than CuSO₄·5H₂O, CuCl₂·2H₂O, Ca(NO₃)₂·3H₂O, Cu(CH₃COO)₂·H₂O, and other Lewis acids tested under comparable conditions [1]. In a separate study on n-butyric acid esterification with isoamyl alcohol, copper methanesulfonate gave 95.8% yield (alcohol:acid 1.2:1, catalyst 0.5 mol%, 2.5 h, reflux, no water-carrier) [2]. A broader survey of methane sulfonates (Cu, Co, Zn, lanthanides) under standardized conditions (n-butanol:acetic acid 1.1:1, catalyst 0.25 mol%, 2.5 h, 80–85°C) reported over 90.0% butyl acetate yield for copper, calcium, and lanthanide salts [3].

Esterification catalysis Green chemistry Lewis acid comparison

Catalyst Recovery by Phase Separation

Copper methanesulfonate functions as a homogeneous-heterogeneous catalyst: it dissolves in the reaction medium during esterification, then phase-separates upon reaction completion, allowing simple recovery by decantation without regeneration steps. The catalyst was demonstrated to be reusable for three cycles without distinct loss of catalytic activity [1][2]. This contrasts with conventional Lewis acids such as CuSO₄·5H₂O and CuCl₂·2H₂O, which remain dissolved or undergo hydrolysis upon water removal, requiring energy-intensive separation or neutralization [3]. The reaction-controlled recovery mechanism was characterized in detail in the 2005 study by Wang, Jiang, and Gong, confirming that the methanesulfonate salt 'has merits of both homogeneous and heterogeneous catalyst' [3].

Catalyst recycling Homogeneous-heterogeneous catalysis Process economics

Biodegradability vs. Sulfate Persistence

Methanesulfonic acid (MSA), the conjugate acid of the methanesulfonate anion, is classified as readily biodegradable under OECD 301 standards, achieving complete biodegradation within 24 days [1]. In contrast, sulfate anions from copper sulfate baths are non-biodegradable and contribute to persistent sulfate loading in wastewater, sludge formation, and sulfate-crystal fouling of plating equipment. Grillo-Werke and BASF both emphasize that MSA 'is not corrosive, is readily biodegradable, and is toxicologically unproblematic' compared to sulfuric acid [2]. The broader review by Gernon et al. confirms that while MSA biodegrades to sulfate eventually, concentrated MSA is non-oxidizing, in contrast to concentrated sulfuric acid which is strongly oxidizing [3]. This biodegradability advantage translates to simpler effluent treatment and reduced environmental persistence for methanesulfonate-based plating and catalytic processes.

Green chemistry Wastewater treatment Sustainable electroplating

Plating Bath Stability

In copper damascene plating for semiconductor interconnects, copper methanesulfonate electrolytes demonstrate slow chemical dissolution of the copper seed layer, with anodic dissolution efficiency exceeding 100%, indicating stable seed layer preservation even under high current density steps (>300 μA/cm²) or elevated free MSA concentration [1]. This contrasts with sulfate-based electrolytes, where the aggressive oxidizing environment of concentrated sulfuric acid can corrode thin seed layers, particularly in high-aspect-ratio features. The methanesulfonate system's non-oxidizing character is a class-level property inherited from MSA and is explicitly cited as an advantage for maintaining seed layer integrity during the initial plating stage in Damascene structures [1].

Plating bath stability Seed layer preservation Semiconductor damascene processing

Copper Methanesulfonate: Application Scenarios


TSV Filling for 3D IC Packaging

Where copper sulfate electrolytes are constrained by the ~80 g/L copper solubility limit, copper methanesulfonate enables ~120 g/L copper loading, directly supporting higher current density and faster TSV filling. The Wu & Lee head-to-head comparison confirmed distinct additive behavior in methanesulfonate electrolytes, and the Ye & Dow study demonstrated void-free TH filling at elevated current densities that would cause sulfate-crystal precipitation in conventional baths [1][2]. The industrial standard HG/T 5401-2018 ensures consistent quality for semiconductor-grade material procurement [3].

Esterification with Phase-Separation Recovery

Copper methanesulfonate achieves esterification yields of 95.8-97.7% under mild conditions and phase-separates upon reaction completion, enabling simple decantation recovery and reuse for at least three cycles without regeneration [1][2]. This eliminates the distillation or neutralization steps required for conventional homogeneous Lewis acids such as CuSO₄·5H₂O and CuCl₂·2H₂O, reducing process energy intensity and waste generation in pharmaceutical intermediate and fine chemical ester production [3].

PCB Through-Hole Metallization

In PCB through-hole filling using the butterfly technique, copper methanesulfonate avoids the copper sulfate crystallization problem at 220 g/L CuSO₄ while achieving void-free filling with no increase in board-surface copper thickness [1]. The high solubility (862 g/L as salt at 21°C) and non-sludge-forming character minimize equipment maintenance and bath replacement frequency compared to sulfate-based systems that generate sulfate crystals and sludge [2].

Environmentally Compliant Electroplating

For facilities subject to strict sulfate discharge limits or seeking greener chemistry credentials, copper methanesulfonate offers a readily biodegradable counterion (OECD 301, complete degradation within 24 days) compared to persistent sulfate [1]. Combined with the non-oxidizing, low-corrosivity profile of MSA, this reduces both the environmental persistence of plating effluents and the occupational exposure risks associated with concentrated sulfuric acid handling [2].

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